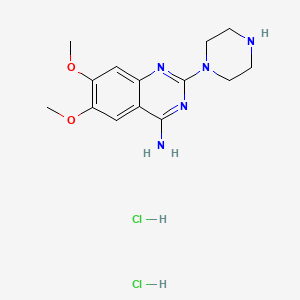

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride is a chemical compound with the molecular formula C14H21Cl2N5O2 . It is a derivative of quinazoline and is related to drugs such as prazosin and terazosin .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline ring substituted with amino and methoxy groups, and a piperazine ring . The molecular weight is 362.25484 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.25484 and a molecular formula of C14H21Cl2N5O2 . It is related to prazosin, which is a white, crystalline substance, slightly soluble in water and isotonic saline .Applications De Recherche Scientifique

Treatment of Cardiovascular Diseases

Due to its anti-hypertensive properties, this compound could potentially be used in the treatment of various cardiovascular diseases . These could include conditions such as heart disease, stroke, and other diseases related to high blood pressure .

Pharmaceutical Research

This compound is used in pharmaceutical research . It serves as a reference standard in quality tests and assays as specified in the USP compendia . This means it’s used to ensure the quality and consistency of other drugs .

Synthesis of Other Compounds

This compound can be used in the synthesis of other compounds . It can serve as a building block in the creation of other complex molecules, which can then be used in various applications, from pharmaceuticals to materials science .

Drug Development

Given its properties and the diseases it can potentially treat, this compound is a valuable resource in drug development . Researchers can study its effects and mechanisms of action to develop new drugs or improve existing ones .

Mécanisme D'action

Target of Action

The primary target of this compound is the α1-adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure by controlling the constriction and dilation of blood vessels .

Mode of Action

The compound acts as an α1-adrenergic receptor antagonist . By binding to these receptors, it inhibits the action of catecholamines (such as adrenaline and noradrenaline), which are responsible for vasoconstriction. This leads to the dilation of blood vessels, thereby reducing blood pressure .

Biochemical Pathways

Upon binding to the α1-adrenergic receptors, the compound interrupts the normal signaling pathways that lead to vasoconstriction. This results in the relaxation of smooth muscle in the blood vessels, leading to vasodilation .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the compound’s action is the reduction of blood pressure . By causing vasodilation, it decreases the overall peripheral vascular resistance, leading to a decrease in blood pressure. This can be beneficial in conditions such as hypertension .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the patient, and genetic factors can all impact the compound’s effectiveness. Additionally, factors such as pH and temperature can affect the stability of the compound .

Propriétés

IUPAC Name |

6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2.2ClH/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCUPMCNACJUCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60548-08-5 |

Source

|

| Record name | 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060548085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE, DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GN8I6ZYXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)

![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)

![Phenol, 4,4/'-(1-methylethylidene)bis-, polymer with 2,2/'-iminobis[ethanol] and 2,2/'-[(1-methyleth](/img/no-structure.png)

![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)